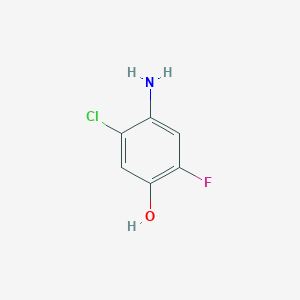

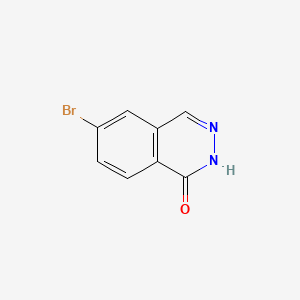

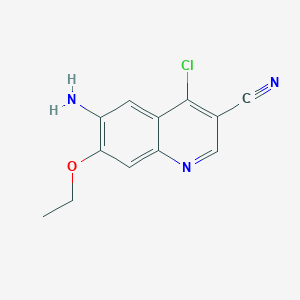

![molecular formula C8H7ClN4O2 B1279545 6-氯-[1,2,4]三唑并[4,3-b]哒嗪-3-羧酸乙酯 CAS No. 75680-93-2](/img/structure/B1279545.png)

6-氯-[1,2,4]三唑并[4,3-b]哒嗪-3-羧酸乙酯

描述

The compound of interest, Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, is a derivative of the pyridazine class of heterocyclic compounds, which have garnered attention in medicinal chemistry due to their significant pharmaceutical properties. Pyridazine analogs are known for their diverse biological activities and have been utilized in various fields, including agriculture, where they serve as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemicals .

Synthesis Analysis

The synthesis of related pyridazine derivatives involves a multi-step process. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by reacting 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by subsequent reactions involving lutidine and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) under cold conditions, and finally heating with chloroamine T in the presence of ethanol . Another synthesis approach for related compounds includes a one-pot synthesis method that allows for the regioselective reaction of hydrazides with a chloro substituent on a pyridazine ring, followed by intramolecular cyclization to afford the desired tricyclic compounds .

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) techniques. For example, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine crystallizes in the monoclinic crystal system with the space group P21/c . The 3D structure of a similar compound, 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine, was also confirmed by single crystal X-ray structural analysis .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be explored through Density Functional Theory (DFT) calculations, which help in understanding the harmony between theoretical and experimental values. The HOMO-LUMO energy gap and global reactivity descriptor values are determined to assess the chemical reactivity and stability of the compounds. Intermolecular interactions such as hydrogen bonding and halogen interactions play a significant role in the stability and reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and intermolecular interactions. The presence of intermolecular hydrogen bonds, such as C-H...N and C-H...F, and other interactions like C-Cl...cg, are critical in determining the crystal packing and stability of these compounds. Hirshfeld surface analysis and energy frameworks are used to understand the packing of molecules and the different intermolecular interaction energies within the crystal structure . These analyses contribute to the understanding of the compound's properties, which is essential for their potential application in pharmaceuticals and agrochemicals.

科学研究应用

- Application Summary : This compound has been studied for its potential antibacterial properties . Infectious diseases pose a major challenge to human health, and there is an urgent need to develop new antimicrobial agents with excellent antibacterial activity .

- Methods of Application : A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .

- Results : Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

安全和危害

属性

IUPAC Name |

ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-10-6-4-3-5(9)12-13(6)7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUBOXQUQKOFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2N1N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461274 | |

| Record name | ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |

CAS RN |

75680-93-2 | |

| Record name | 1,2,4-Triazolo[4,3-b]pyridazine-3-carboxylic acid, 6-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75680-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

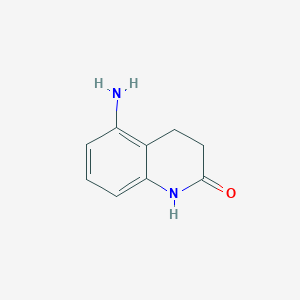

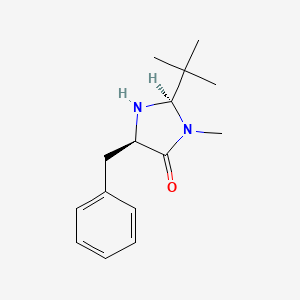

![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)

![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)